molecular formula C25H18ClN3O3S B455186 (2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 512812-09-8

(2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B455186
CAS No.: 512812-09-8
M. Wt: 475.9g/mol
InChI Key: RQPQLJGZRJWITA-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

(2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of (2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to (2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide include:

Properties

IUPAC Name

(2E)-5-(4-chlorophenyl)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c1-15-21(23(30)28-19-5-3-2-4-6-19)22(17-7-9-18(26)10-8-17)29-24(31)20(33-25(29)27-15)13-16-11-12-32-14-16/h2-14,22H,1H3,(H,28,30)/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPQLJGZRJWITA-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=COC=C3)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=COC=C3)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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